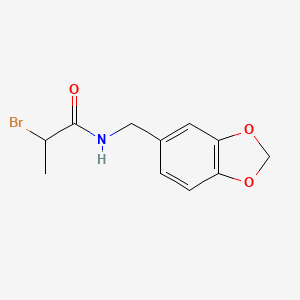

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide, or BXB, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. BXB is a derivative of benzodioxole, a heterocyclic aromatic compound that has been studied for its potential applications in drug design. BXB has been studied for its potential applications in pharmaceuticals and in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Anticancer Applications

The 1,3-Benzodioxol-5-yl moiety is a key structural fragment in many compounds with anticancer activity . For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antioxidant Activity

Compounds containing a 1,3-Benzodioxol-5-yl moiety have been synthesized and evaluated for their antioxidant activity . The synthesized compounds exhibited good selectivity between cancer cells and normal cells .

Bioisosteric Applications

The 1,3-Benzodioxol-5-yl moiety has been used in bioisosteric concepts, where it was used to replace the vanillyl system on the capsaicinoid structure . The amide bond was replaced by a sulfonamide bond, and the alkyl-lipophilic chain was modified by an aromatic ring .

Synthesis of New Compounds

The 1,3-Benzodioxol-5-yl moiety has been used in the synthesis of new compounds . For instance, the alkylation of 2- (1,3-benzodioxol-5-yl)acetonitrile with bis (2-chloroethyl) ether, followed by reduction of the resulting 4- (1,3-benzodioxol-5-yl)tetrahydro-2 H -pyran-4-carbonitrile, has been used to synthesize [4- (1,3-benzodioxol-5-yl)tetrahydro-2 H -pyran-4-yl]methanamine .

Design of Antitubulin Molecules

The 1,3-Benzodioxol-5-yl moiety has been used in the design of antitubulin molecules . Indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, with different bridging units such as sulfur, nitrogen, carbonyl, methylene, or amido .

Development of Pharmacophoric Fragments

Amide, amino amide, and aminopropanol functionalities, which are common pharmacophoric fragments in biologically active compounds, have been combined with the 1,3-Benzodioxol-5-yl moiety to synthesize compounds with a broad spectrum of action .

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is the C5a receptor (C5aR) . The C5aR is part of the complement system, an innate immune mechanism of host defense. The biological activity of C5a and its classical receptor have been widely studied due to their inflammatory and immune-enhancing properties .

Mode of Action

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide, also known as NDT 9513727, acts as a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types .

Biochemical Pathways

The compound’s action on the C5aR affects the complement system , which has three effector arms: the C3a receptor, the C5a receptor (C5aR), and the membrane attack complex . By acting as an inverse agonist of the C5aR, N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide can modulate these pathways and their downstream effects.

Result of Action

The action of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide results in the inhibition of C5a-induced responses . This includes the inhibition of guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . It effectively inhibits C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-bromopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIWRVIQPSDYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

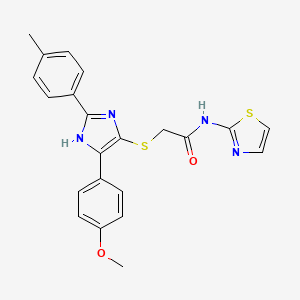

![1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2432957.png)

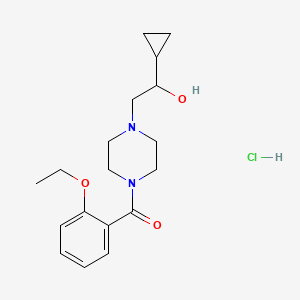

![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)

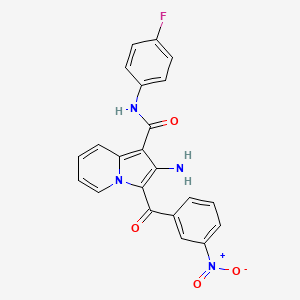

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)

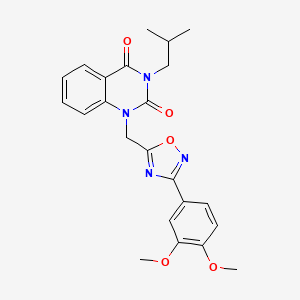

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2432976.png)